molecular formula C41H80NO8P B1262880 1-hexadecanoyl-2-(9Z-heptadecenoyl)-sn-glycero-3-phosphocholine

1-hexadecanoyl-2-(9Z-heptadecenoyl)-sn-glycero-3-phosphocholine

Cat. No. B1262880
M. Wt: 746 g/mol
InChI Key: ASFWPRURQHKRSL-DJEJVYNPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-palmitoyl-2-(9Z-heptadecenoyl)-sn-glycero-3-phosphocholine is a phosphatidylcholine 33:1 in which the acyl groups specified at positions 1 and 2 are palmitoyl and (9Z)-heptadecenoyl respectively. It has a role as a mouse metabolite. It derives from a hexadecanoic acid and a (9Z)-heptadecenoic acid.

Scientific Research Applications

Critical Micellar Concentration and Biological Activities

  • Physical Chemical Characteristics : A study by Kramp et al. (1984) examined the critical micellar concentration of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and its analogs, including 1-hexadecanoyl derivatives. This research provided insights into the physical properties relevant to the biological activities of these compounds, such as their monomolecular presence at typical concentrations used in biological studies (Kramp, Piéroni, Pinckard, & Hanahan, 1984).

Synthesis and Analog Studies

  • Synthesis and Liposome Studies : Agarwal, Bali, and Gupta (1984) described the synthesis of 1-O-hexadecyl-2-O-N-(heptadec-8-cis-enyl)carbamyl-sn-glycero-3-phosphocholine, a novel phosphatidylcholine analog. This synthesis aids in exploring the role of phospholipases in the interaction with liposomes (Agarwal, Bali, & Gupta, 1984).

  • Arsenic-Containing Phosphatidylcholines : Guttenberger et al. (2017) synthesized 1-O-hexadecanoyl-2-O-((15-(dimethylarsinoyl)pentadecanoyl)oxy)-sn-glycero-3-phosphocholine, an arsenic-containing phosphatidylcholine, to study the biological and toxicological properties of arsenolipids found in food sources like herring caviar (Guttenberger, Glabonjat, Tassoti, & Francesconi, 2017).

Mixing Properties and Membrane Studies

  • Membrane Mixing Properties : Ahn and Yun (1999) investigated the mixing properties of phosphatidylcholines, including 1-hexadecanoyl derivatives, in liquid-crystalline phase using fluorescent probes. This study highlighted how these compounds influence the physical properties of lipid bilayers (Ahn & Yun, 1999).

Enzymatic Synthesis and Biological Implications

  • Enzymatic Synthesis and Platelet Aggregation : Wykle, Malone, and Snyder (1980) detailed the enzymatic synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, including 1-hexadecanoyl derivatives, elucidating their role in platelet aggregation and antihypertensive activity (Wykle, Malone, & Snyder, 1980).

Sensor Platforms and Drug Development

  • Drug-Membrane Interaction Studies : Huang et al. (2013) used 1-hexadecanoyl-2-(9-Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine in studies to develop a sensor platform for detecting interactions between small molecules and lipid bilayers. This is important for drug development and analysis (Huang, Zhao, Xu, Yang, & Cremer, 2013).

properties

Product Name

1-hexadecanoyl-2-(9Z-heptadecenoyl)-sn-glycero-3-phosphocholine

Molecular Formula

C41H80NO8P

Molecular Weight

746 g/mol

IUPAC Name

[(2R)-2-[(Z)-heptadec-9-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C41H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)50-39(38-49-51(45,46)48-36-35-42(3,4)5)37-47-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h18,20,39H,6-17,19,21-38H2,1-5H3/b20-18-/t39-/m1/s1

InChI Key

ASFWPRURQHKRSL-DJEJVYNPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-hexadecanoyl-2-(9Z-heptadecenoyl)-sn-glycero-3-phosphocholine
Reactant of Route 2
Reactant of Route 2
1-hexadecanoyl-2-(9Z-heptadecenoyl)-sn-glycero-3-phosphocholine
Reactant of Route 3
Reactant of Route 3
1-hexadecanoyl-2-(9Z-heptadecenoyl)-sn-glycero-3-phosphocholine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-hexadecanoyl-2-(9Z-heptadecenoyl)-sn-glycero-3-phosphocholine
Reactant of Route 5
1-hexadecanoyl-2-(9Z-heptadecenoyl)-sn-glycero-3-phosphocholine
Reactant of Route 6
Reactant of Route 6
1-hexadecanoyl-2-(9Z-heptadecenoyl)-sn-glycero-3-phosphocholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.